![molecular formula C13H12OS B14402881 1-[(Naphthalen-1-yl)sulfanyl]propan-2-one CAS No. 85142-92-3](/img/structure/B14402881.png)
1-[(Naphthalen-1-yl)sulfanyl]propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Naphthalen-1-yl)sulfanyl]propan-2-one is an organic compound characterized by the presence of a naphthalene ring attached to a propan-2-one moiety via a sulfanyl group
Preparation Methods
The synthesis of 1-[(Naphthalen-1-yl)sulfanyl]propan-2-one typically involves the reaction of naphthalene-1-thiol with propan-2-one under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to obtain the pure compound.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-[(Naphthalen-1-yl)sulfanyl]propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 1-[(Naphthalen-1-yl)sulfanyl]propan-2-ol.
Substitution: The sulfanyl group can participate in substitution reactions, where it is replaced by other functional groups, such as halogens or alkyl groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine or chlorine. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(Naphthalen-1-yl)sulfanyl]propan-2-one has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-[(Naphthalen-1-yl)sulfanyl]propan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural features and the nature of the target. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
1-[(Naphthalen-1-yl)sulfanyl]propan-2-one can be compared with other similar compounds, such as:
1-(Naphthalen-1-yl)propan-2-one: This compound lacks the sulfanyl group, which may result in different chemical reactivity and biological activity.
1-(Naphthalen-2-yl)propan-2-one: The position of the naphthalene ring attachment can influence the compound’s properties and applications.
1-(Naphthalen-1-yl)ethanone: The shorter carbon chain in this compound may affect its solubility and reactivity.
The uniqueness of this compound lies in the presence of the sulfanyl group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
85142-92-3 |
|---|---|
Molecular Formula |
C13H12OS |
Molecular Weight |
216.30 g/mol |
IUPAC Name |
1-naphthalen-1-ylsulfanylpropan-2-one |
InChI |
InChI=1S/C13H12OS/c1-10(14)9-15-13-8-4-6-11-5-2-3-7-12(11)13/h2-8H,9H2,1H3 |
InChI Key |
ZKAAMTWDMWQWRV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CSC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



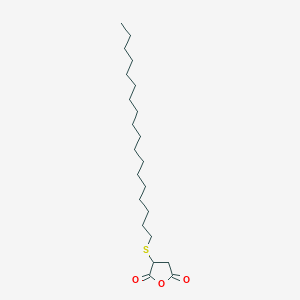
![1-(2-Methyl-1,6-dioxaspiro[4.4]non-2-en-3-yl)ethan-1-one](/img/structure/B14402809.png)
![3,4-Diphenyl-1H-indeno[1,2-b]pyridine-2,5-dione](/img/structure/B14402815.png)
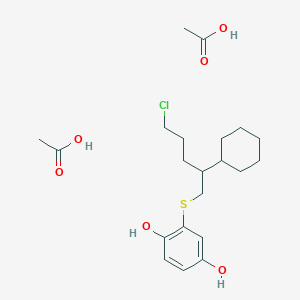
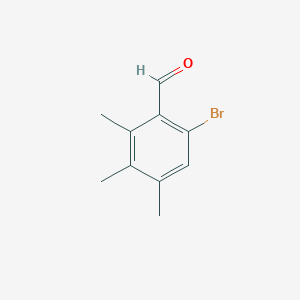
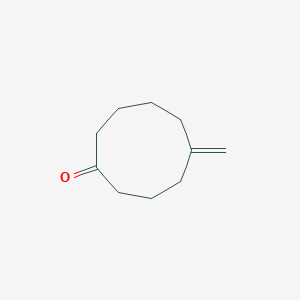
![[2-(4-Chlorophenyl)-3-oxo-2,3-dihydro-1H-isoindol-1-yl]acetic acid](/img/structure/B14402835.png)
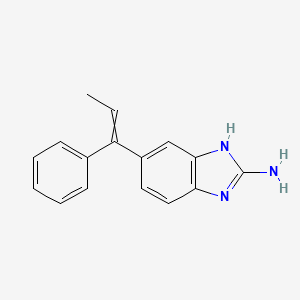
![4-[(3-Oxo-2-benzofuran-1(3H)-ylidene)methyl]benzonitrile](/img/structure/B14402857.png)
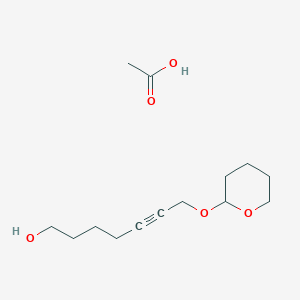
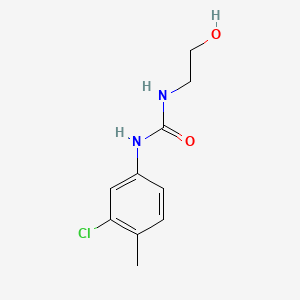
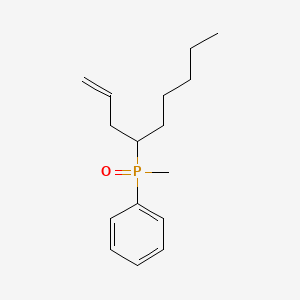
![4,4'-Methylenebis[N-ethyl-N-(2-methoxyethyl)aniline]](/img/structure/B14402885.png)
